molecular formula C13H16FNO3S B2571192 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-fluorobenzamide CAS No. 898413-44-0

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-fluorobenzamide

Cat. No.: B2571192
CAS No.: 898413-44-0
M. Wt: 285.33
InChI Key: NWIWNYGOVKOHLV-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-fluorobenzamide is a chemical compound that features a unique structure combining a thiolane ring with a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with N-ethylthiolane-3-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-fluorobenzamide involves its interaction with specific molecular targets. The thiolane ring can interact with thiol groups in proteins, potentially inhibiting their function. The fluorobenzamide moiety can interact with aromatic residues in proteins, affecting their activity. These interactions can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride
  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(methylamino)acetamide hydrochloride
  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-(ethylamino)acetamide

Uniqueness

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-3-fluorobenzamide is unique due to the presence of both a thiolane ring and a fluorobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3S/c1-2-15(12-6-7-19(17,18)9-12)13(16)10-4-3-5-11(14)8-10/h3-5,8,12H,2,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIWNYGOVKOHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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